Desmethyldoxepin is a major active metabolite of the tricyclic antidepressant doxepin. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is formed in the body through the N-demethylation of doxepin. [, , , , , , , , , , ] Like doxepin, desmethyldoxepin exists as two geometric isomers: cis (Z) and trans (E). [, , , , , , , , , , , , , ] In scientific research, desmethyldoxepin is a crucial tool for studying doxepin metabolism, pharmacokinetics, and pharmacodynamics. It also plays a role in investigations of drug interactions and the impact of genetic polymorphisms on drug metabolism. [, , , , , , , ]
Nor Doxepin Hydrochloride is derived from Doxepin, which has been extensively studied for its pharmacological effects. The compound belongs to the class of dibenzoxepines and exhibits both antidepressant and anxiolytic activities. Its molecular formula is with a molecular weight of approximately 301.81 g/mol .
The synthesis of Nor Doxepin Hydrochloride involves several chemical reactions, primarily focusing on nucleophilic substitution methods.
The process yields high purity levels (up to 99%) and involves multiple purification steps, including crystallization and solvent extraction to isolate the final product.
Nor Doxepin Hydrochloride features a complex molecular structure characterized by a dibenzoxepine core. The structural representation includes:
The compound exhibits stereoisomerism, with both (E) and (Z) forms present in its crystalline structure.
Nor Doxepin Hydrochloride can participate in various chemical reactions typical for amines and aromatic compounds:
Nor Doxepin exerts its pharmacological effects primarily through the inhibition of norepinephrine and serotonin reuptake in the brain. This mechanism enhances neurotransmitter availability in synaptic clefts, leading to improved mood regulation.
Nor Doxepin Hydrochloride is primarily used in clinical settings for:
Additionally, ongoing research continues to explore its potential applications in other psychiatric conditions due to its favorable pharmacological profile .
The development of tricyclic antidepressants in the mid-20th century revolutionized depression treatment, with doxepin emerging as a significant therapeutic agent approved by the FDA in 1969 [1] [8]. Early pharmacological studies revealed that many TCAs undergo extensive hepatic metabolism to form active metabolites with distinct pharmacological profiles. This discovery fundamentally shifted the understanding of TCA mechanisms, transitioning from viewing metabolites as inactive waste products to recognizing them as therapeutically significant entities that contribute substantially to clinical effects [3]. Nordoxepin hydrochloride (N-desmethyldoxepin hydrochloride) represents a paradigmatic example of such an active metabolite, with research demonstrating its significant contribution to the overall pharmacological activity of doxepin therapy [2] [9]. The characterization of active metabolites like nordoxepin has driven advancements in personalized medicine approaches, particularly through understanding how genetic variations in metabolic enzymes influence treatment outcomes [8].
Nordoxepin hydrochloride is generated through the biotransformation pathway of the parent drug doxepin, a process primarily mediated by hepatic cytochrome P450 enzymes. The metabolic conversion involves the N-demethylation of the tertiary amine functional group in doxepin, resulting in the formation of the secondary amine nordoxepin [2] [8]. This metabolic step is predominantly catalyzed by the CYP2C19 isoenzyme (>50% contribution), with minor involvement of CYP1A2 and CYP2C9 [2] [8]. The resulting nordoxepin exists as a mixture of (E)- and (Z)-stereoisomers, with plasma concentrations typically exhibiting an approximate 1:1 ratio due to stereoselective metabolism—a notable contrast to doxepin's original 85:15 (E:Z) isomeric ratio [2] [8]. The chemical transformation significantly alters the molecule's receptor-binding affinity profile, particularly enhancing its selectivity for norepinephrine transporters while reducing anticholinergic potency [2] [10].
Table 1: Chemical Identifiers of Nordoxepin Hydrochloride
Identifier | Value |
---|---|
Systematic IUPAC Name | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N-methylpropan-1-amine hydrochloride |
CAS Registry Number | 2887-91-4 |
Molecular Formula | C₁₈H₂₀ClNO |
Molecular Weight | 301.81 g/mol |
Synonyms | N-Desmethyldoxepin hydrochloride; Desmethyldoxepin hydrochloride; Monodesmethyldoxepin hydrochloride |
Active metabolites play a crucial therapeutic role in psychopharmacology, often contributing significantly to the net pharmacological effect of medications. Nordoxepin exemplifies this principle through its distinct neurochemical profile and extended pharmacokinetic presence compared to its parent compound [2] [8]. With an elimination half-life of approximately 31 hours—nearly twice that of doxepin (mean 17 hours)—nordoxepin provides prolonged biological activity that may contribute to sustained therapeutic effects during chronic treatment [1] [2]. The metabolite's enhanced norepinephrine reuptake inhibition (relative to doxepin) demonstrates how metabolic transformation can alter receptor affinity profiles, creating what amounts to a distinct neuroactive compound within the body [2] [10]. This metabolic activation phenomenon necessitates comprehensive therapeutic drug monitoring approaches that measure both parent drug and active metabolite concentrations to accurately assess pharmacological activity and guide dosing strategies [6] [8]. The variable metabolic conversion rates across individuals, particularly those with CYP2C19 polymorphisms, contribute to significant interpatient variability in therapeutic responses to doxepin therapy [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: